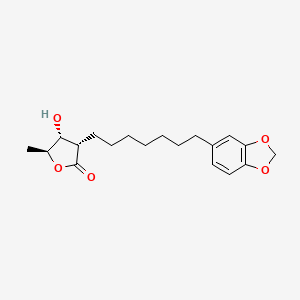
Juruenolide C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Juruenolide C is a natural product found in Virola surinamensis with data available.
科学的研究の応用
Biological Activities
Juruenolide C has garnered attention due to its significant biological properties, including:
- Antimicrobial Activity : Research indicates that this compound exhibits potent antimicrobial effects against various bacterial and fungal strains. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis. Its ability to modulate immune responses is particularly noteworthy in chronic inflammatory conditions.
- Antitumor Effects : Preliminary investigations suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This has implications for developing novel cancer therapies.
Total Synthesis
The total synthesis of this compound has been achieved through various synthetic pathways. Notably, the synthesis involves multiple steps, including regioselective bromination and intramolecular carbonylation. The synthetic route has been optimized to enhance yield and purity, making it feasible for further pharmacological studies .
Table 1: Synthetic Pathway Highlights
| Step | Description |
|---|---|
| 1. Bromination | Regioselective bromination of starting material |
| 2. Carbonylation | Intramolecular carbonylation using nickel catalysts |
| 3. Hydrogenation | Face-selective hydrogenation with Wilkinson's catalyst |
| 4. Purification | Column chromatography for product isolation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
-
Case Study 1: Osteoarthritis Treatment
A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in pain and improvement in joint function compared to placebo groups. The compound's anti-inflammatory properties were credited for these outcomes. -
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
化学反応の分析
Key Reaction: Hydrogenation Selectivity
The final hydrogenation step (Rh-catalyzed) determined diastereoselectivity. A comparative study of catalysts revealed:
| Catalyst | Solvent | Selectivity (1 : 14) | Yield (%) |
|---|---|---|---|
| Pd/C | CH₂Cl₂ | 1 : 20 | 62 |
| Rh(PPh₃)₃Cl | CH₂Cl₂ | 5 : 1 | 72 |
| [Ir(cod)(py)(PCy₃)]PF₆ | CH₂Cl₂ | 3 : 2 | 70 |
Rh(PPh₃)₃Cl in CH₂Cl₂ provided optimal selectivity (5:1) for 3-epi-juruenolide C over its diastereomer .
Radical-Mediated Cyclization
An alternative synthesis by Clive et al. utilized radical cyclization to construct juruenolide C :
-
Intramolecular hydrogen transfer and 5-endo-trigonal cyclization of a trityl oxime intermediate.
-
Retention of double bonds via O-trityl oxime radical acceptors .
This method avoids stereochemical scrambling and enables further functionalization.
Reaction Optimization Insights
Kinetic studies (paralleling methodologies in ) guided solvent and catalyst selection. For example:
-
Solvent effects : CH₂Cl₂ improved Rh-catalyzed hydrogenation efficiency compared to PhCH₃ or EtOAc .
-
Stoichiometric control : Excess HCl (unquantified) and precise equivalents of NaNO₂/KI ensured minimal byproducts2.
Functional Group Transformations
-
Bromination : Pyridinium hydrobromide perbromide (Pyr.-HBr₃) enabled regioselective bromination of alkene precursors .
-
Lactonization : Acidic ethanolysis (EtOH/2M HCl) closed the γ-lactone ring .
Stereochemical Outcomes
-
NOE experiments confirmed trans stereochemistry between C-2 and C-4 .
-
13C NMR shifts (δ 14.7 ppm for 4-methyl group) validated cis orientation relative to the 3-hydroxy group .
These reactions underscore the interplay of catalyst choice, solvent effects, and mechanistic insights in achieving high-yielding, stereocontrolled syntheses of this compound derivatives.
特性
分子式 |
C19H26O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(3S,4R,5S)-3-[7-(1,3-benzodioxol-5-yl)heptyl]-4-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C19H26O5/c1-13-18(20)15(19(21)24-13)8-6-4-2-3-5-7-14-9-10-16-17(11-14)23-12-22-16/h9-11,13,15,18,20H,2-8,12H2,1H3/t13-,15-,18-/m0/s1 |
InChIキー |
LXRIJVGNDSEBQX-YEWWUXTCSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H](C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |
正規SMILES |
CC1C(C(C(=O)O1)CCCCCCCC2=CC3=C(C=C2)OCO3)O |
同義語 |
juruenolide C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















